[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
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Description
“[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol” is a chemical compound with a complex structure . It is related to the compound “3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride”, which has a CAS Number of 2416229-53-1 . The compound is typically in powder form .
Synthesis Analysis
The synthesis of related compounds involves the photochemical addition of propellane to diacetyl, which allows the construction of the bicyclo[1.1.1]pentane (BCP) core . The haloform reaction of the formed diketone in batch then affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount .Molecular Structure Analysis
The molecular structure of the related compound “3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride” is represented by the Inchi Code: 1S/C14H19N.ClH/c1-2-3-11-4-6-12(7-5-11)13-8-14(15,9-13)10-13;/h4-7H,2-3,8-10,15H2,1H3;1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the photochemical addition of propellane to diacetyl and the haloform reaction of the formed diketone .Safety and Hazards
The related compound “3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride” has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-2-3-12-4-6-13(7-5-12)15-8-14(9-15,10-15)11-16/h4-7,16H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPTXNMAXUMHBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C23CC(C2)(C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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